3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers, is a chemical compound with the molecular formula C5H7IO2. It is a derivative of cyclobutane, where an iodine atom is attached to the third carbon and a carboxylic acid group is attached to the first carbon. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodocyclobutane-1-carboxylic acid typically involves the iodination of cyclobutane derivatives. One common method is the reaction of cyclobutene with iodine and a carboxylating agent under controlled conditions to introduce the iodine and carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using cyclobutane derivatives as starting materials. The reaction conditions are optimized to ensure high yield and purity of the desired diastereomers. The separation of diastereomers can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-iodocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
3-iodocyclobutane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-bromocyclobutane-1-carboxylic acid
- 3-chlorocyclobutane-1-carboxylic acid
- 3-fluorocyclobutane-1-carboxylic acid
Uniqueness
3-iodocyclobutane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its bromine, chlorine, and fluorine counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3-iodocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOLCLYOBYIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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